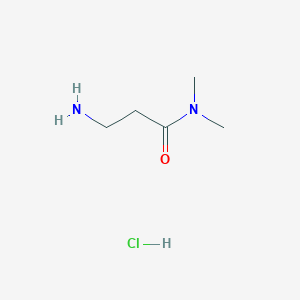
1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of DMSO and (CF3CO)2O in dichloromethane at -55°C for 0.5 hours, followed by the use of DAST in dichloromethane from -78°C to 20°C . The reaction then involves heating with 6N HCl for 18 hours, followed by heating with 0.36M aqueous NaHCO3 and NaCl in chloroform for 3 hours . The reaction is completed with an aqueous solution of RuO2 and NaIO4 in ethyl acetate for 3 hours at ambient temperature, and finally with diethyl ether for 1 hour at 0°C .
Molecular Structure Analysis
The molecular formula of “1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate” is C11H17F2NO4 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve several reagents and conditions, and the process involves multiple steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate” include a molecular weight of 265.25 g/mol. The boiling point and density are not available .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
A notable application is in the field of asymmetric synthesis, where derivatives of 1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate serve as intermediates. For example, an efficient and practical asymmetric synthesis method has been developed for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate in the synthesis of nociceptin antagonists. This synthesis involves diastereoselective reduction and efficient isomerization steps, applicable for large-scale operations to obtain enantiomerically pure compounds (H. Jona et al., 2009).
Catalysis
In catalysis, derivatives of this compound have shown promise. A palladium catalyst based on a related structure demonstrated high activity and efficiency in alkoxycarbonylation of alkenes, transforming a wide range of olefins into esters with excellent yield. This catalyst system is significant for both the chemical industry and research laboratories, offering a practical synthetic tool for the transformation of nearly any alkene into a versatile ester product (Kaiwu Dong et al., 2017).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-5-11(12,13)7(14)8(15)17-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLXFGWVDSBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



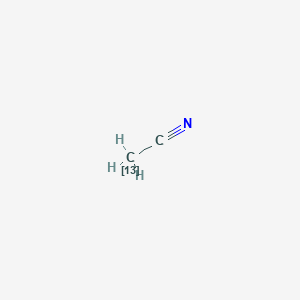
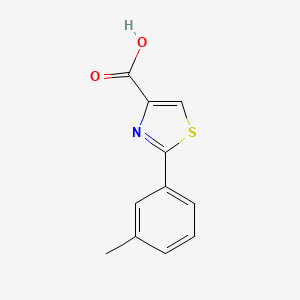

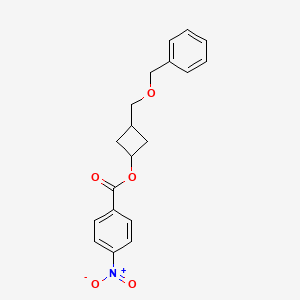
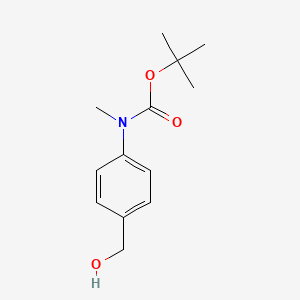
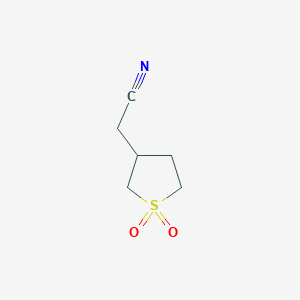
![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)
![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)
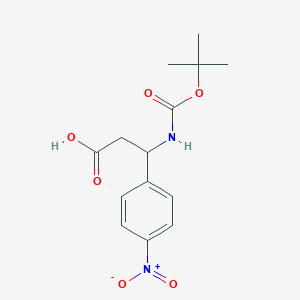
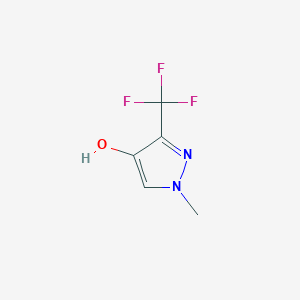
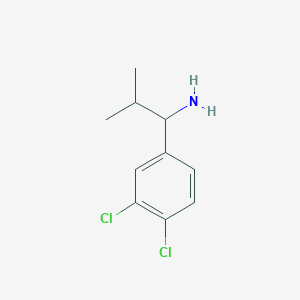
![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)
